2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE is a synthetic organic compound characterized by the presence of chlorophenoxy and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with acetyl chloride to form 4-chlorophenoxyacetyl chloride.
Amidation: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with 6-amino-2-pyridinecarboxamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-(4-chlorophenoxy)methyl-6-ethoxymorpholine hydrochloride: Another compound with a chlorophenoxy group but different overall structure.
Uniqueness
2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE is unique due to its specific combination of chlorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C21H17Cl2N3O4 |
---|---|
Molecular Weight |
446.3g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-4-8-16(9-5-14)29-12-20(27)25-18-2-1-3-19(24-18)26-21(28)13-30-17-10-6-15(23)7-11-17/h1-11H,12-13H2,(H2,24,25,26,27,28) |
InChI Key |
YWFNFYOPSURCEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.